Acetamide-15N

Overview

Description

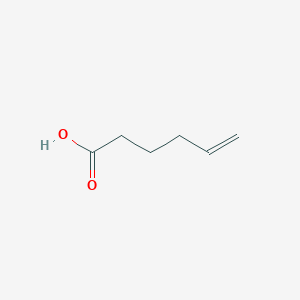

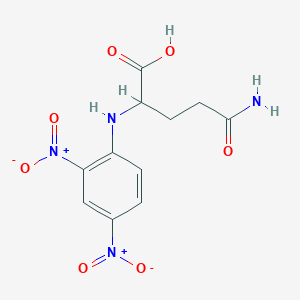

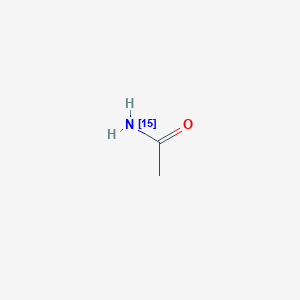

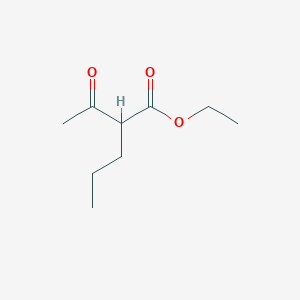

Acetamide-15N: is a stable isotope-labeled compound where the nitrogen atom is replaced with the nitrogen-15 isotope. Its chemical formula is CH3CONH2, and it is primarily used in scientific research due to its unique isotopic properties. The compound is a derivative of acetamide, which is an organic compound with a wide range of applications in various fields.

Mechanism of Action

Target of Action

Acetamide-15N is the 15N-labeled version of Acetamide . The primary target of Acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known that this compound interacts with its target, the aliphatic amidase expression-regulating protein, leading to changes in the bacterium’s metabolic processes . The specific nature of these changes is currently under investigation.

Biochemical Pathways

It is known that acetamide is used as an intermediate in the synthesis of methylamine, thioacetamide, and insecticides . It is also used as a plasticizer in leather, cloth, and coatings

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that acetamide has carcinogenicity This suggests that exposure to this compound may lead to changes at the molecular and cellular level that could potentially contribute to the development of cancer

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetamide-15N can be synthesized through several methods. One common method involves the reaction of acetic anhydride with ammonia-15N. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the incorporation of the nitrogen-15 isotope.

Industrial Production Methods: In industrial settings, this compound is produced by reacting acetic acid with ammonia-15N. The reaction is conducted in a reactor under specific conditions to maximize yield and purity. The product is then purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Acetamide-15N undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce acetic acid and ammonia-15N.

Reduction: It can be reduced to form ethylamine-15N.

Substitution: this compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Reduction: Commonly performed using reducing agents such as lithium aluminum hydride.

Substitution: Various reagents can be used depending on the desired product, including halogens and other nucleophiles.

Major Products:

Hydrolysis: Acetic acid and ammonia-15N.

Reduction: Ethylamine-15N.

Substitution: Various substituted acetamides depending on the reagents used.

Scientific Research Applications

Acetamide-15N is widely used in scientific research due to its stable isotopic properties. Some of its applications include:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Used in the production of labeled compounds for various industrial applications.

Comparison with Similar Compounds

Formamide-15N: Another nitrogen-15 labeled compound used in similar applications.

Benzamide-15N: Used in chemical and biological studies as a tracer.

Ammonium-15N chloride: Commonly used in nitrogen-15 labeling studies.

Uniqueness: Acetamide-15N is unique due to its specific structure and the presence of the nitrogen-15 isotope. This makes it particularly useful in studies where the tracking of nitrogen atoms is essential. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to other nitrogen-15 labeled compounds.

Properties

IUPAC Name |

acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-2(3)4/h1H3,(H2,3,4)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFVBJFMPXGRIB-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

60.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Nuclear Magnetic Resonance (NMR) studies of Acetamide-15N: [] explores the impact of solvents and temperature on the NMR spectra of this compound. This is crucial for understanding its structural behavior in different environments.

- Synthesis and antitumor activity of pyrimidine derivatives: [] focuses on synthesizing and evaluating novel pyrimidine derivatives for antitumor activity. While this compound itself isn't the focus, this research highlights the potential of similar compounds in medicinal chemistry.

Q1: How do different solvents influence the NMR spectra of this compound, and what does this reveal about its structure?

A: [] explores this question directly. By analyzing changes in chemical shifts and coupling constants in the NMR spectra, researchers can deduce how this compound interacts with various solvents. This provides valuable insights into its conformational preferences and potential interactions with other molecules in different chemical environments.

Q2: The study mentions "5-cyano-6-phenyl-2,4-disubstituted-pyrimidine derivatives." What is the significance of these structures in medicinal chemistry, and could this compound play a role in their synthesis or activity?

A: [] highlights the antitumor potential of these pyrimidine derivatives. While the connection to this compound is not directly stated, exploring whether it can be incorporated into these structures or act as a reagent in their synthesis could be a potential avenue for future research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate](/img/structure/B75425.png)

![2'-Nitro-[1,1'-biphenyl]-4-amine](/img/structure/B75435.png)

![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)